molecular formula C20H13IN2OS B4960424 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

カタログ番号 B4960424
分子量: 456.3 g/mol
InChIキー: CLBWDCRWFMGDMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of tyrosine kinase inhibitors, which are compounds that target enzymes involved in the signaling pathways that regulate cell growth and division.

作用機序

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in the signaling pathways that regulate cell growth and division. By inhibiting these pathways, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells, which is a programmed cell death mechanism that is activated in response to cellular stress. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has also been shown to inhibit tumor growth in animal models of cancer.

実験室実験の利点と制限

One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide is its specificity for tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, this specificity can also be a limitation, as it may not be effective against all types of cancer. Another limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, there is also interest in exploring the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide in combination with other anticancer drugs to enhance its efficacy.

合成法

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzoic acid with 4-aminobenzenesulfonamide to form the intermediate compound 2-(4-aminophenyl)-3-iodobenzoic acid. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. The overall yield of this synthesis method is around 20%.

科学的研究の応用

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been extensively studied for its potential use as an anticancer drug. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the HER2/neu receptor. These receptors are overexpressed in many types of cancer and are involved in the regulation of cell growth and division. By inhibiting their activity, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.

特性

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWDCRWFMGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。